Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate
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Overview
Description
Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C5H7N3Na2O4 and a molecular weight of 219.11 g/mol. This compound is known for its role as a nitric oxide (NO) donor, which has significant implications in various scientific fields, including chemistry, biology, and medicine.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in organic synthesis reactions.
Analytical Chemistry: Employed in the detection and quantification of nitric oxide.
Biology
Cell Signaling: Acts as a nitric oxide donor, playing a crucial role in cellular signaling pathways.
Antimicrobial Activity: Exhibits antimicrobial properties against various pathogens.
Medicine
Cardiovascular Research: Investigated for its potential in treating cardiovascular diseases due to its ability to release nitric oxide.
Cancer Research: Studied for its role in inducing apoptosis in cancer cells.
Industry
Pharmaceuticals: Used in the formulation of drugs that require controlled nitric oxide release.
Agriculture: Explored for its potential use in enhancing plant growth and resistance to pathogens.
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The compound is a nitric oxide (no) donor, which means it can release NO in the body. NO is a key biological messenger and plays a vital role in many biological processes including vasodilation, immune response, and neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with nitrosating agents. One common method includes the following steps:
Starting Material: Pyrrolidine-2-carboxylic acid.
Nitrosation: The pyrrolidine-2-carboxylic acid is treated with a nitrosating agent such as sodium nitrite (NaNO2) in the presence of an acid (e.g., hydrochloric acid, HCl) to form the nitroso derivative.
Oxidation: The nitroso derivative is then oxidized using an oxidizing agent like hydrogen peroxide (H2O2) to form the oxidoimino group.
Neutralization: The resulting compound is neutralized with sodium hydroxide (NaOH) to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: To control the reaction conditions precisely.
Purification: Techniques such as crystallization, filtration, and drying to obtain the pure disodium salt.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form various oxides.
Reduction: It can be reduced back to its precursor forms under specific conditions.
Substitution: The oxidoimino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxides: Various nitrogen oxides depending on the oxidation state.
Reduced Forms: Amino derivatives.
Substituted Products: Compounds with different functional groups replacing the oxidoimino group.
Comparison with Similar Compounds
Similar Compounds
Sodium Nitroprusside: Another NO donor used in medical applications.
Nitroglycerin: Widely used in the treatment of angina pectoris.
Isosorbide Mononitrate: A nitrate used for heart conditions.
Uniqueness
Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate is unique due to its specific structure, which allows for a controlled and sustained release of nitric oxide. This property makes it particularly valuable in research and therapeutic applications where precise NO delivery is crucial.
Properties
IUPAC Name |
disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O4.2Na/c9-5(10)4-2-1-3-7(4)8(12)6-11;;/h4,11H,1-3H2,(H,9,10);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIOFDWWAQUTIZ-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)[N+](=N[O-])[O-])C(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3Na2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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